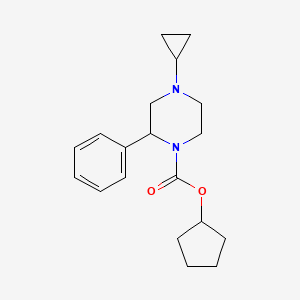

Cyclopentyl 4-cyclopropyl-2-phenylpiperazine-1-carboxylate

Description

Cyclopentyl 4-cyclopropyl-2-phenylpiperazine-1-carboxylate is a piperazine derivative characterized by a cyclopentyl ester group, a cyclopropyl substituent at the 4-position, and a phenyl group at the 2-position of the piperazine ring. For instance, ethyl 4-phenylthiocarbamoyl piperazine-1-carboxylate (a related compound) demonstrates metal-binding capabilities with Ni(II), Zn(II), and Cd(II), highlighting the role of substituents in coordination chemistry .

Properties

IUPAC Name |

cyclopentyl 4-cyclopropyl-2-phenylpiperazine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H26N2O2/c22-19(23-17-8-4-5-9-17)21-13-12-20(16-10-11-16)14-18(21)15-6-2-1-3-7-15/h1-3,6-7,16-18H,4-5,8-14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLSAUTLPGFPTBO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)OC(=O)N2CCN(CC2C3=CC=CC=C3)C4CC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H26N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclopentyl 4-cyclopropyl-2-phenylpiperazine-1-carboxylate can be achieved through various methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts. For example, the reaction between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to protected piperazines . Another method includes the aza-Michael addition between diamines and in situ generated sulfonium salts .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

Cyclopentyl 4-cyclopropyl-2-phenylpiperazine-1-carboxylate undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pressures to ensure the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.

Scientific Research Applications

Cyclopentyl 4-cyclopropyl-2-phenylpiperazine-1-carboxylate has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: It is investigated for its potential therapeutic effects in various diseases.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Cyclopentyl 4-cyclopropyl-2-phenylpiperazine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares Cyclopentyl 4-cyclopropyl-2-phenylpiperazine-1-carboxylate with structurally or functionally analogous piperazine derivatives, focusing on substituent effects, biological activity, and physicochemical properties.

Functional Group Impact on Physicochemical Properties

| Compound Name | Key Substituents | Functional Groups | Solubility (Predicted) | Key Properties |

|---|---|---|---|---|

| This compound | Cyclopentyl ester, cyclopropyl, phenyl | Carboxylate ester | Low (ester group) | High steric bulk, rigid structure |

| tert-Butyl 4-((3-methyl-[1,1'-biphenyl]-2-yl)methyl)piperazine-1-carboxylate | tert-Butyl ester, biphenyl | Carboxylate ester | Very low (bulky ester) | Enhanced lipophilicity |

| 1-(4-Chlorophenyl)piperazine | 4-Chlorophenyl | Piperazine (no ester) | Moderate | High receptor affinity |

- Cyclopentyl vs. tert-Butyl Esters: The cyclopentyl ester in the target compound may offer better metabolic stability than the tert-butyl group due to reduced steric hindrance, though both esters likely decrease water solubility compared to non-esterified piperazines .

Structural Conformation

The piperazine ring in N-(4-Chlorophenyl)-4-ethylpiperazine-1-carboxamide adopts a chair conformation, a common feature in piperazine derivatives.

Key Research Findings

- Metal Coordination: Ethyl 4-phenylthiocarbamoyl piperazine-1-carboxylate’s ability to bind metals suggests that substituents with lone-pair donors (e.g., sulfur) enhance coordination chemistry, a property absent in the target compound .

- Enzyme Inhibition : Piperazine derivatives with aryl groups (e.g., phenyl, chlorophenyl) show significant enzyme inhibition, implying that the target compound’s phenyl and cyclopropyl groups may contribute to similar activity .

- Safety Profiles : Ester-containing piperazines (e.g., cyclopentyl or tert-butyl) require stringent handling protocols due to hydrolysis risks, whereas chlorophenyl derivatives prioritize respiratory and dermal protection .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.